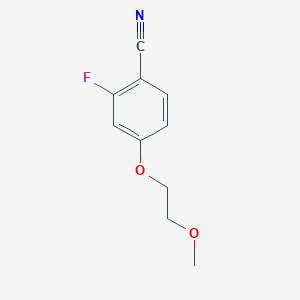

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-

Description

The compound Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is a fluorinated benzonitrile derivative featuring a 2-methoxyethoxy substituent at the para position relative to the nitrile group and a fluorine atom at the ortho position. This structure combines electron-withdrawing (nitrile, fluorine) and electron-donating (alkoxy) groups, which influence its physicochemical properties and reactivity. Such compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles .

Properties

IUPAC Name |

2-fluoro-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO2/c1-13-4-5-14-9-3-2-8(7-12)10(11)6-9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASXVEVAFBCVRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrile Formation: The synthesis of benzonitrile derivatives typically begins with the formation of the nitrile group. This can be achieved through the dehydration of amides or the substitution of halides with cyanide ions.

Etherification: The 2-methoxyethoxy group is introduced through an etherification reaction, often using a Williamson ether synthesis approach. This involves the reaction of an alkoxide ion with an alkyl halide.

Industrial Production Methods

Industrial production of benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-, involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The fluorine atom and the ether group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Carboxylic acids

Reduction: Primary amines

Substitution: Various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)-: is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, agrochemicals, and specialty chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exerts its effects depends on its interaction with molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents compared to analogs with shorter alkoxy chains (e.g., methoxy) or non-polar substituents (e.g., trifluoromethyl) .

- Boiling Point : Benzonitrile derivatives generally have boiling points >180°C (e.g., benzonitrile: 191°C ). The 2-methoxyethoxy group may lower the boiling point slightly due to reduced symmetry compared to trifluoromethyl analogs.

- Reactivity : The nitrile group is susceptible to nucleophilic attack, while the fluorine atom directs electrophilic substitution. The electron-donating 2-methoxyethoxy group may moderate the nitrile's electrophilicity compared to nitro- or trifluoromethyl-substituted analogs .

Biological Activity

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- has the following chemical structure:

- Molecular Formula : C₁₁H₁₃FNO₃

- Molecular Weight : 229.23 g/mol

The compound features a benzonitrile core with a fluorine atom and a methoxyethoxy group, influencing its solubility and reactivity.

The biological activity of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability. The methoxyethoxy group can participate in hydrogen bonding, potentially affecting enzyme interactions and receptor binding.

Biological Activity Overview

Research has indicated that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacterial strains.

- Antiproliferative Effects : The compound has shown potential in inhibiting the proliferation of cancer cell lines, indicating possible applications in oncology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzonitrile derivatives highlighted that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus.

Antiproliferative Effects

In vitro tests using human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- exhibited an IC50 value of approximately 15 µM. This indicates moderate antiproliferative activity compared to established chemotherapeutic agents.

Study on Cancer Cell Lines

A detailed investigation into the effects of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- on cell cycle progression indicated that treatment led to G1 phase arrest in MCF7 cells. This was assessed through flow cytometry analysis:

- Control Group : Normal cell cycle distribution

- Treated Group : Increased G1 phase population from 40% to 65%

Enzyme Interaction Studies

Further research focused on the interaction of Benzonitrile, 2-fluoro-4-(2-methoxyethoxy)- with specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes at low micromolar concentrations, suggesting potential implications for drug metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.